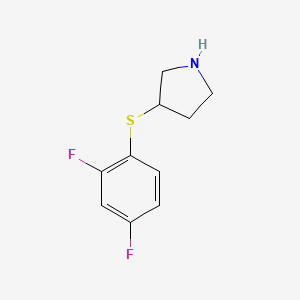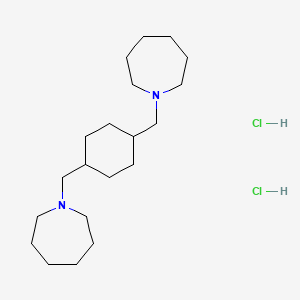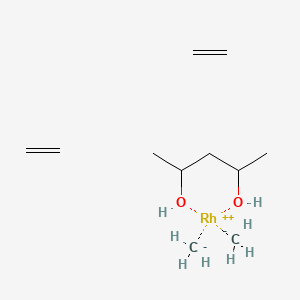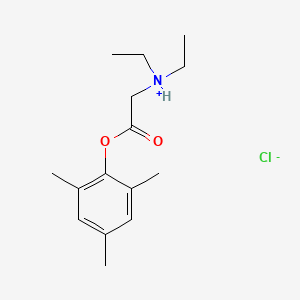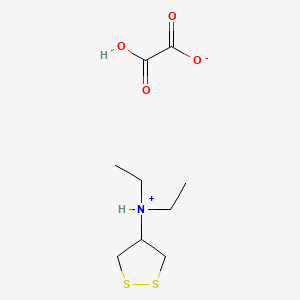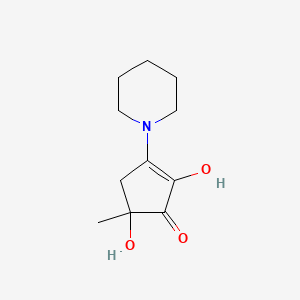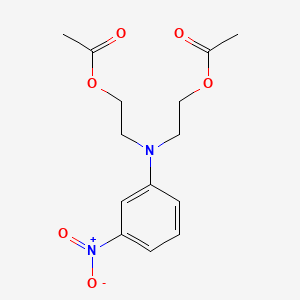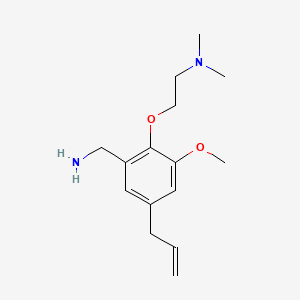
Benzylamine, 3-allyl-6-(2-(dimethylamino)ethoxy)-5-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylamine, 3-allyl-6-(2-(dimethylamino)ethoxy)-5-methoxy- is a complex organic compound characterized by its benzylamine structure with multiple substituents, including an allyl group, a methoxy group, and a dimethylaminoethoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzylamine as the core structure.
Ethers Formation: The dimethylaminoethoxy group is introduced via nucleophilic substitution reactions involving appropriate halides and dimethylaminoethanol.
Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the allyl group, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can be performed to reduce nitro groups or other oxidized functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents such as sodium hydride (NaH) and dimethyl sulfate ((CH3)2SO4) are employed.
Major Products Formed:
Oxidation: Allyl alcohol, allyl aldehyde, and allyl ketone.
Reduction: Amines and other reduced functionalities.
Substitution: Various substituted benzylamines with different functional groups.
科学的研究の応用
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the nature of the interaction.
類似化合物との比較
Benzylamine, 3-allyl-6-(2-(diethylamino)ethoxy)-5-methoxy-
Benzylamine, 3-allyl-6-(2-(methylamino)ethoxy)-5-methoxy-
Benzylamine, 3-allyl-6-(2-(propylamino)ethoxy)-5-methoxy-
Uniqueness: The presence of the dimethylamino group in this compound provides unique chemical properties compared to similar compounds, such as increased solubility and reactivity. This makes it particularly useful in specific applications where these properties are advantageous.
特性
CAS番号 |
100427-79-0 |
|---|---|
分子式 |
C15H24N2O2 |
分子量 |
264.36 g/mol |
IUPAC名 |
2-[2-(aminomethyl)-6-methoxy-4-prop-2-enylphenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H24N2O2/c1-5-6-12-9-13(11-16)15(14(10-12)18-4)19-8-7-17(2)3/h5,9-10H,1,6-8,11,16H2,2-4H3 |
InChIキー |
FHKTWPDDTIABFM-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=C(C=C(C=C1OC)CC=C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


